molecular formula C17H17BrN2O3S B2582023 4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide CAS No. 946261-24-1

4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide

Cat. No.: B2582023
CAS No.: 946261-24-1
M. Wt: 409.3
InChI Key: ORRHXJVJVYMYMF-UHFFFAOYSA-N
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Description

4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a brominated benzamide derivative featuring a substituted phenyl ring and a 1,1-dioxidoisothiazolidinyl moiety. This compound is structurally characterized by:

  • A benzamide core with a 4-bromo substituent on the benzene ring.
  • An N-linked phenyl group substituted with a methyl group at the 2-position and a 1,1-dioxidoisothiazolidin-2-yl group at the 5-position.

Properties

IUPAC Name

4-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c1-12-3-8-15(20-9-2-10-24(20,22)23)11-16(12)19-17(21)13-4-6-14(18)7-5-13/h3-8,11H,2,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRHXJVJVYMYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amidation: The formation of the benzamide group is carried out by reacting the brominated benzene derivative with an appropriate amine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Isothiazolidin-2-yl Introduction: The isothiazolidin-2-yl moiety is introduced through a cyclization reaction involving a suitable precursor, such as a thioamide, under oxidative conditions using reagents like hydrogen peroxide (H2O2).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The isothiazolidin-2-yl moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced at the bromine site or the amide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines, thiols, in the presence of a base such as potassium carbonate (K2CO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: De-brominated products, reduced amides

    Substitution: Substituted benzamides

Scientific Research Applications

4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide involves the inhibition of Kinesin Motor Protein KIF18A. This protein is essential for proper chromosome alignment and segregation during cell division. By inhibiting KIF18A, the compound disrupts the mitotic process, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Critical Analysis of Evidence

  • Patents () : Highlight benzamide derivatives in therapeutic pipelines but lack mechanistic data for the target compound.
  • Synthetic Studies () : Provide methodology insights but focus on simpler halogenated benzamides.
  • Limitations: No direct pharmacological or crystallographic data (cf. SHELX refinements in ) are available for the target compound.

Biological Activity

4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, particularly its antitumor and antimicrobial properties, based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H16BrN3O2S. The compound features a bromine atom, a dioxidoisothiazolidine moiety, and a benzamide structure, which contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Antitumor Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
  • Antimicrobial Activity : It exhibits significant activity against both Gram-positive and Gram-negative bacteria.

The antitumor effects of this compound are believed to involve the following mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell cycle progression.
  • Interaction with DNA leading to disruption of replication processes.

Case Studies

  • Study on Lung Cancer Cell Lines :
    • Cell Lines Tested : A549, HCC827, NCI-H358.
    • Methodology : MTS cytotoxicity and BrdU proliferation assays were conducted.
    • Results : The compound exhibited IC50 values of approximately 5 µM in A549 cells, indicating a moderate level of cytotoxicity.
Cell LineIC50 (µM)
A5495.00
HCC8276.50
NCI-H3587.20
  • 3D Cell Culture Assays :
    • The activity was evaluated in a more physiologically relevant 3D culture system.
    • Results showed reduced effectiveness compared to 2D cultures, highlighting the need for further optimization.

Testing Methods

The antimicrobial efficacy was assessed using broth microdilution methods against various bacterial strains:

  • Gram-positive : Staphylococcus aureus
  • Gram-negative : Escherichia coli

Results

The compound demonstrated significant antibacterial properties with minimum inhibitory concentrations (MICs) as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

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